

A Technical Guide to Sulfo-Cy7: Properties and Applications in Scientific Research

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the near-infrared (NIR) fluorescent dye, Sulfo-Cy7. This document outlines its spectral properties, provides detailed experimental protocols for its use in bioconjugation, and offers visualizations of experimental workflows to aid in research and development.

Core Properties of Sulfo-Cy7

Sulfo-Cy7 is a water-soluble cyanine dye that fluoresces in the near-infrared spectrum.[1] Its water solubility, a result of the presence of sulfonate groups, makes it an ideal candidate for labeling biological molecules in aqueous environments without the need for organic cosolvents, which can be detrimental to sensitive proteins.[1] The dye is characterized by its high photostability and bright fluorescence, making it a valuable tool for a variety of biological imaging applications.[2][3]

The spectral characteristics of Sulfo-Cy7 fall within the "NIR window" of biological tissues (approximately 700-900 nm), where background autofluorescence is minimal, and light penetration is maximal.[1] This property makes it particularly well-suited for deep-tissue and in vivo imaging studies.[1][2]

Quantitative Spectral Data



The key spectral and physical properties of Sulfo-Cy7 are summarized in the table below for easy reference and comparison.

Property	Value	References
Excitation Maximum (λex)	~750 nm	[1][2][3][4][5][6][7]
Emission Maximum (λem)	~773 nm	[1][2][3][4][5][6][7][8]
Molar Extinction Coefficient (ε)	240,600 L·mol-1·cm-1	[3][4][5][6][7]
Fluorescence Quantum Yield (Φ)	0.24	[4][6][8]
Stokes Shift	~23 nm	[2]

Applications in Research and Drug Development

The favorable properties of Sulfo-Cy7 have led to its widespread adoption in various scientific disciplines. Key applications include:

- In Vivo Imaging: Its emission in the NIR window allows for deep-tissue imaging with reduced background signal, making it ideal for tracking labeled cells, nanoparticles, or therapeutic agents in living organisms.[2][9]
- Fluorescence Microscopy: Sulfo-Cy7 is used for high-resolution imaging of cells and tissues, enabling the visualization of specific biomolecules and cellular structures.[2][10]
- Flow Cytometry: The dye provides a distinct signal in the far-red region of the spectrum, facilitating the sorting and analysis of cell populations.[2][10]
- Bioconjugation: Sulfo-Cy7 is commonly used to label proteins, antibodies, peptides, and nucleic acids for a variety of downstream applications.[1][2][9]
- Molecular Probes: It serves as a reporter molecule in bioanalytical assays to study molecular interactions and enzymatic activity.[2][10]

Experimental Protocols



Detailed methodologies for labeling biomolecules with Sulfo-Cy7 are crucial for successful experimental outcomes. Below are protocols for two common reactive forms of Sulfo-Cy7: NHS ester and maleimide.

Protein Labeling with Sulfo-Cy7 NHS Ester

This protocol is designed for labeling primary amine groups (-NH2) in proteins and other biomolecules.

Materials:

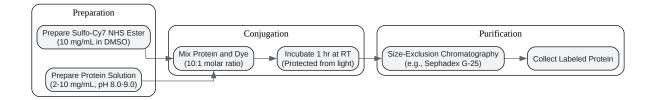
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- Sulfo-Cy7 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation:
 - Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[11]
 - Ensure the pH of the protein solution is between 8.0 and 9.0. If necessary, adjust the pH with 1 M sodium bicarbonate.[11]
- Dye Preparation:
 - Prepare a 10 mg/mL stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO.[11]
- Conjugation Reaction:
 - Add the Sulfo-Cy7 NHS ester solution to the protein solution. A common starting point is a
 10:1 molar ratio of dye to protein.[9][11]



- Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[9][11]
- Purification:
 - Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[12]
 - Collect the fractions containing the labeled protein.



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Workflow for Protein Labeling with Sulfo-Cy7 NHS Ester.

Protein Labeling with Sulfo-Cy7 Maleimide

This protocol is suitable for labeling sulfhydryl groups (-SH), such as those found in cysteine residues.

Materials:

- Protein containing free sulfhydryl groups in a degassed buffer (e.g., PBS, pH 7.0-7.5)
- Reducing agent (e.g., TCEP)
- Sulfo-Cy7 maleimide
- Anhydrous Dimethylformamide (DMF) or DMSO

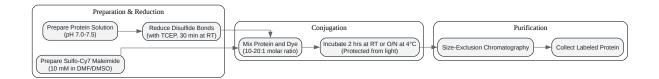


• Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation and Reduction:
 - Dissolve the protein in a degassed buffer at pH 7.0-7.5.[13]
 - If the protein contains disulfide bonds, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to expose the sulfhydryl groups.
 [14]
 - Remove the excess reducing agent if necessary (e.g., by dialysis or a desalting column),
 although TCEP does not need to be removed before labeling.[13][14]
- Dye Preparation:
 - Prepare a 10 mM stock solution of Sulfo-Cy7 maleimide in fresh DMF or DMSO.[13][14]
- · Conjugation Reaction:
 - Add the Sulfo-Cy7 maleimide solution to the protein solution. A 10-20 fold molar excess of dye is typically used.[13][14]
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13][14]
- Purification:
 - Purify the labeled protein from unreacted dye using size-exclusion chromatography or another suitable method.[13]





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Workflow for Protein Labeling with Sulfo-Cy7 Maleimide.

Conclusion

Sulfo-Cy7 is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its excellent spectral properties, water solubility, and photostability make it a superior choice for a wide range of fluorescence-based applications, particularly those requiring deep-tissue imaging. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of Sulfo-Cy7 in your research endeavors.

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